2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride
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Overview
Description
2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride typically involves the condensation of appropriate starting materials followed by cyclization and subsequent purification steps. One common synthetic route includes the reaction of a suitable aldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride include other pyrazole derivatives, such as:
2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Known for its use in organic synthesis and medicinal chemistry.
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine: Studied for its potential biological activities.
3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoic acid: Used as an intermediate in the synthesis of more complex compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
(E)-2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)2-6-3-8-9-4-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-2+; |
InChI Key |
HZICQKIPQVEOAZ-DPZBITMOSA-N |
Isomeric SMILES |
C/C(=C\C1=CNN=C1)/C(=O)O.Cl |
Canonical SMILES |
CC(=CC1=CNN=C1)C(=O)O.Cl |
Origin of Product |
United States |
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